molecular formula C18H12BrN3S B14219574 N-(4-Bromophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine CAS No. 832081-77-3

N-(4-Bromophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine

Cat. No.: B14219574
CAS No.: 832081-77-3
M. Wt: 382.3 g/mol
InChI Key: JXCFAGTUNKWHEQ-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound features a bromophenyl group and a thiophenyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine typically involves multi-step organic reactions. One common method is the condensation of 4-bromoaniline with 2-thiophenecarboxaldehyde to form an intermediate Schiff base, which is then cyclized with o-phenylenediamine under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for higher yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while substitution of the bromine atom may yield various substituted quinoxalines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinoxaline derivatives.

    Medicine: Potential use as a pharmaceutical intermediate or active compound.

    Industry: Use in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromophenyl and thiophenyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine
  • N-(4-Methylphenyl)-3-(thiophen-2-yl)quinoxalin-2-amine
  • N-(4-Fluorophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine

Uniqueness

N-(4-Bromophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is a larger atom compared to chlorine, fluorine, or hydrogen, which can affect the compound’s steric and electronic properties.

Properties

CAS No.

832081-77-3

Molecular Formula

C18H12BrN3S

Molecular Weight

382.3 g/mol

IUPAC Name

N-(4-bromophenyl)-3-thiophen-2-ylquinoxalin-2-amine

InChI

InChI=1S/C18H12BrN3S/c19-12-7-9-13(10-8-12)20-18-17(16-6-3-11-23-16)21-14-4-1-2-5-15(14)22-18/h1-11H,(H,20,22)

InChI Key

JXCFAGTUNKWHEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NC3=CC=C(C=C3)Br)C4=CC=CS4

Origin of Product

United States

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